molecular formula C18H15N5O4S2 B2712724 N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide CAS No. 851862-34-5

N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide

Cat. No.: B2712724
CAS No.: 851862-34-5
M. Wt: 429.47
InChI Key: WQYZFPACGHLABI-UHFFFAOYSA-N
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Description

N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H15N5O4S2 and its molecular weight is 429.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide primarily targets specific enzymes involved in inflammatory and oxidative stress pathways. The compound interacts with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the synthesis of prostaglandins, mediators of inflammation and pain . By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins.

Mode of Action

This compound binds to the active site of COX-2, preventing the enzyme from converting arachidonic acid into prostaglandin H2, a precursor of various pro-inflammatory prostaglandins . This inhibition leads to a decrease in inflammation and pain. Additionally, the compound’s thiazole and oxadiazole moieties contribute to its binding affinity and specificity for COX-2.

Biochemical Pathways

The inhibition of COX-2 by this compound affects the arachidonic acid pathway, reducing the synthesis of pro-inflammatory prostaglandins such as PGE2 . This reduction in prostaglandin levels leads to decreased inflammation, pain, and fever. The compound also influences oxidative stress pathways by modulating the activity of antioxidant enzymes, thereby reducing oxidative damage.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles . The compound is well-absorbed in the gastrointestinal tract, with high bioavailability. It is distributed widely in tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties ensure effective systemic concentrations and prolonged therapeutic effects.

Result of Action

The molecular and cellular effects of this compound include reduced inflammation, pain, and oxidative stress . By inhibiting COX-2 and modulating antioxidant pathways, the compound decreases the levels of pro-inflammatory mediators and oxidative damage, leading to improved clinical outcomes in conditions characterized by inflammation and oxidative stress.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and bioavailability. For instance, acidic environments may enhance the compound’s solubility and absorption, while high temperatures could potentially degrade its structure. Additionally, interactions with other medications or dietary components may alter its pharmacokinetic profile.

: Source

Properties

IUPAC Name

N-[[5-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S2/c1-10-4-5-11-13(7-10)29-17(20-11)21-14(24)9-28-18-23-22-15(27-18)8-19-16(25)12-3-2-6-26-12/h2-7H,8-9H2,1H3,(H,19,25)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYZFPACGHLABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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